tert-Butyl(5-oxopiperidin-3-yl)carbamate
Description
tert-Butyl(5-oxopiperidin-3-yl)carbamate is a protected amine derivative featuring a six-membered piperidine ring with a ketone group at the 5-position and a tert-butyl carbamate moiety at the 3-position. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes . Piperidine scaffolds are prevalent in drug discovery due to their conformational flexibility and ability to mimic bioactive molecules, while the oxo group may influence hydrogen bonding and metabolic stability .
Properties
Molecular Formula |
C10H17N2O3- |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
N-tert-butyl-N-(5-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)12(9(14)15)7-4-8(13)6-11-5-7/h7,11H,4-6H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
VHINPSFTSYZIQT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(C1CC(=O)CNC1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(5-oxopiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(5-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, hydroxylated compounds, and other functionalized carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(5-oxopiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl(5-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Ring Structure and Substituent Effects
Key Observations :
- Ring Size : The piperidine ring in the target compound offers greater conformational flexibility compared to the rigid pyridine (aromatic) or strained tetrahydrofuran .
- Stereochemistry : The (S)-configured tetrahydrofuran derivative () highlights the role of stereochemistry in biological activity, though the target compound’s stereochemical preferences remain unspecified .
Case Study: tert-Butyl Carbamates in Drug Intermediates
- Patent Application: A tert-butyl carbamate with a methoxycyclohexyl group (Step 6) and a pyrimidinylamino group (Step 7) demonstrates the versatility of Boc-protected intermediates in multi-step syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
